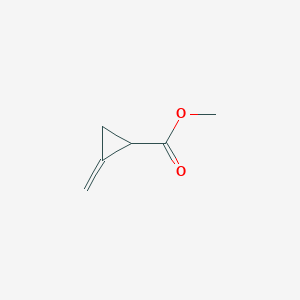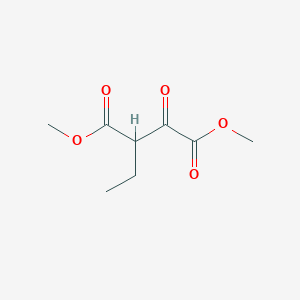
Dimethyl 2-ethyl-3-oxobutanedioate
Overview
Description
Dimethyl 2-ethyl-3-oxobutanedioate (DEOB) is a chemical compound that belongs to the family of α-ketoesters. It is widely used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs. DEOB is a versatile building block that can be used to synthesize a wide range of compounds, including anti-inflammatory, anti-cancer, and anti-viral drugs.
Mechanism of Action
The mechanism of action of Dimethyl 2-ethyl-3-oxobutanedioate is not well understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. This compound has also been shown to possess antiviral properties against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Advantages and Limitations for Lab Experiments
Dimethyl 2-ethyl-3-oxobutanedioate is a versatile building block that can be used to synthesize a wide range of compounds. It is easy to synthesize and yields high purity this compound. However, this compound is a toxic compound and should be handled with care. It is also sensitive to air and moisture, and should be stored in a dry and air-tight container.
Future Directions
Dimethyl 2-ethyl-3-oxobutanedioate has great potential for the synthesis of various drugs and natural products. Future research should focus on the development of new synthesis methods for this compound and its derivatives. Additionally, the mechanism of action of this compound should be further studied to gain a better understanding of its biological and pharmacological properties. Finally, the potential of this compound as a therapeutic agent for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, this compound is a versatile building block that has great potential for the synthesis of various drugs and natural products. It possesses anti-inflammatory, anti-cancer, and anti-viral properties, and has been extensively studied for its biological and pharmacological properties. This compound is easy to synthesize and yields high purity this compound. However, it is a toxic compound and should be handled with care. Future research should focus on the development of new synthesis methods for this compound and its derivatives, as well as the exploration of its potential as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Dimethyl 2-ethyl-3-oxobutanedioate has been extensively studied for its biological and pharmacological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been used as a key intermediate in the synthesis of various drugs, including indomethacin, celecoxib, and valdecoxib. This compound is also used as a starting material for the synthesis of various natural products, such as flavonoids and terpenoids.
Properties
IUPAC Name |
dimethyl 2-ethyl-3-oxobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4-5(7(10)12-2)6(9)8(11)13-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMXZPYANWDDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527127 | |
| Record name | Dimethyl 2-ethyl-3-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89073-66-5 | |
| Record name | Dimethyl 2-ethyl-3-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


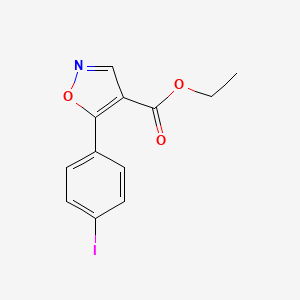
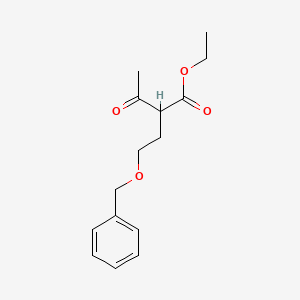

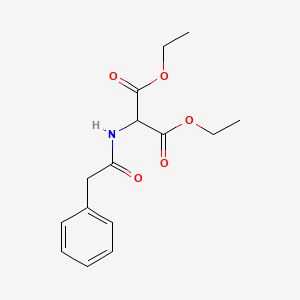
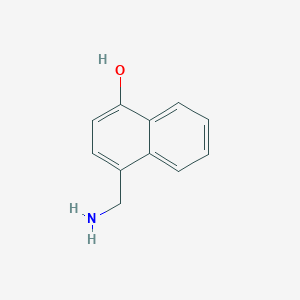


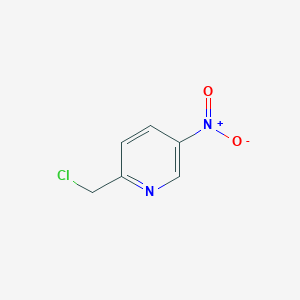
![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)
![[(2,6-Difluorophenyl)methyl]hydrazine](/img/structure/B3058289.png)



